molecular formula C8H12N2O3S2 B129728 N-(5-Thioxo-L-prolyl)-L-cysteine CAS No. 148076-52-2

N-(5-Thioxo-L-prolyl)-L-cysteine

Cat. No.: B129728
CAS No.: 148076-52-2
M. Wt: 248.3 g/mol
InChI Key: GRRYKTAZNOFTOA-WHFBIAKZSA-N
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Description

N-(5-Thioxo-L-prolyl)-L-cysteine is a chemically modified dipeptide comprising L-cysteine conjugated to a 5-thioxo-L-proline moiety. The substitution of the oxygen atom in the proline ring’s 5-position with sulfur introduces a thioxo (C=S) group, distinguishing it from conventional proline derivatives like 5-oxo-L-proline. This structural modification likely enhances its reactivity and interaction with biological systems, particularly in thiol-mediated processes.

Properties

CAS No.

148076-52-2

Molecular Formula

C8H12N2O3S2

Molecular Weight

248.3 g/mol

IUPAC Name

(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1

InChI Key

GRRYKTAZNOFTOA-WHFBIAKZSA-N

SMILES

C1CC(=S)NC1C(=O)NC(CS)C(=O)O

Isomeric SMILES

C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(=S)NC1C(=O)NC(CS)C(=O)O

Synonyms

5-thioxoprolylcysteine
N-(5-thioxo-L-prolyl)-L-cysteine
P 1507
P-1507

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thiol Group Criticality : The free thiol in N-Boc-L-Cys is essential for enzymatic amide bond formation, as its removal (e.g., in N-Boc-L-Ala) abolishes activity . This suggests that N-(5-Thioxo-L-prolyl)-L-cysteine’s thiol may similarly drive interactions with enzymes or receptors.
  • Modification Impact: Acetylation (N-Acetyl-L-cysteine) reduces cysteine’s direct reactivity but enhances cell permeability and antioxidant capacity . In contrast, SA 96’s mercapto-propanoyl chain improves therapeutic specificity for rheumatoid arthritis .

Stability and Reactivity

  • Isomerization Tendencies : Thiol-containing compounds like L-cysteine form isomers during reactions (e.g., with maleimides), which could influence this compound’s pharmacokinetics or material applications .
  • Thiol vs. Thioester Reactivity : Unlike S-substituted derivatives (e.g., S-(4-methylbenzyl)-L-cysteine), free thiols in SA 96 and N-Boc-L-Cys enable direct redox interactions or metal chelation, critical for therapeutic effects .

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